4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

High-Throughput Screening Antiviral Antibacterial

4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894022-92-5, molecular formula C21H20N4OS, molecular weight 376.5 g/mol) is a heterocyclic small molecule belonging to the thiazolo[3,2-b][1,2,4]triazole benzamide class. The compound features a 4-methylbenzamide moiety linked via an ethyl spacer to a thiazolo[3,2-b][1,2,4]triazole core bearing an m-tolyl substituent at the 2-position.

Molecular Formula C21H20N4OS
Molecular Weight 376.48
CAS No. 894022-92-5
Cat. No. B2504082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
CAS894022-92-5
Molecular FormulaC21H20N4OS
Molecular Weight376.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
InChIInChI=1S/C21H20N4OS/c1-14-6-8-16(9-7-14)20(26)22-11-10-18-13-27-21-23-19(24-25(18)21)17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)
InChIKeyYRLWBSWZPIDOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product-Specific Baseline Overview of 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894022-92-5)


4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894022-92-5, molecular formula C21H20N4OS, molecular weight 376.5 g/mol) is a heterocyclic small molecule belonging to the thiazolo[3,2-b][1,2,4]triazole benzamide class . The compound features a 4-methylbenzamide moiety linked via an ethyl spacer to a thiazolo[3,2-b][1,2,4]triazole core bearing an m-tolyl substituent at the 2-position. It has been entered into multiple high-throughput screening campaigns at the ICCB-Longwood/NSRB Screening Facility (Harvard Medical School), targeting human cytomegalovirus nuclear egress, Kaposi's sarcoma herpesvirus latent infection, the GIV GBA-motif–Gαi interaction, LtaS in Staphylococcus aureus, and viral RNA polymerase .

Why Generic Substitution Fails: Structural Differentiation of 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide from In-Class Analogs


Even minor structural modifications within the thiazolo[3,2-b][1,2,4]triazole benzamide series can cause pronounced shifts in biological activity. The combination of a 4-methyl substitution on the benzamide ring and an m-tolyl group on the triazole core generates a unique electronic and steric environment that is not merely additive [1]. Analogs carrying fluorine, bromine, or trifluoromethyl groups at the para position, or different N-aryl substituents on the triazole ring (e.g., 4-methoxyphenyl, thiophen-2-yl, or 4-fluorophenyl), have demonstrated divergent profiles in anti-inflammatory, anticancer, and antimicrobial assays [1][2]. Therefore, assuming interchangeability with a “close” analogue without matched biological data poses a material risk of procuring a compound with irrelevant or absent activity for the intended target.

Quantitative Evidence Guide for 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894022-92-5)


Multi-Target Screening Hit Profile vs. Single-Assay Analogs

The compound has been flagged as a hit in five distinct high-throughput screens run by the ICCB-Longwood/NSRB Screening Facility at Harvard Medical School: (i) inhibition of human cytomegalovirus nuclear egress (target HCMV UL50), (ii) probes of Kaposi's sarcoma herpesvirus latent infection (target ORF 73), (iii) inhibitors of the GIV GBA-motif interaction with Gαi, (iv) inhibition of LtaS in Staphylococcus aureus, and (v) inhibition of viral RNA polymerase . While individual assay readouts (e.g., % inhibition, IC50) are not publicly disclosed for this specific compound, the recurrent hit status across mechanistically unrelated screens suggests a broader biological annotation relative to single-assay analogs. By contrast, many close structural analogs (e.g., 4-bromo, 4-fluoro, or 4-CF3 benzamide variants) are cataloged only with physicochemical descriptors and no multi-assay hit annotations in the same screening facility database .

High-Throughput Screening Antiviral Antibacterial Host-Pathogen Interaction

Para-Substituent Effect on Benzamide: Class-Level Inference

In published structure–activity relationship (SAR) studies on thiazolo[3,2-b][1,2,4]triazole benzamide derivatives, the identity of the para substituent on the benzamide ring has been shown to markedly affect anticancer potency. For example, in the work of de Santana et al. (2018), replacement of a 4-methyl group with electron-withdrawing groups led to a >10-fold shift in IC50 values against MCF-7 and T47-D breast cancer cell lines [1]. Although the specific 4-methyl analog CAS 894022-92-5 was not directly evaluated in that study, the class-level data support the inference that the 4-methyl substitution generates a distinct potency and selectivity fingerprint compared to halogenated or methoxy-bearing analogs [1].

Medicinal Chemistry Structure-Activity Relationship Thiazole-Triazole Hybrids

Core Scaffold Activity Across Therapeutic Indications

A series of thiazolo[3,2-b][1,2,4]triazole derivatives bearing benzenesulfonamide moieties was reported to exhibit anti-inflammatory and analgesic activity with reduced ulcerogenic risk . In those studies, variation of the N-aryl substituent on the triazole core modulated both COX-2 inhibition and gastric toxicity. While CAS 894022-92-5 was not tested directly, its m-tolyl substituent on the triazole nucleus distinguishes it from the sulfonamide-substituted analogs and from derivatives featuring 4-fluorophenyl or 4-methoxyphenyl groups. This specific substitution pattern may confer a unique balance between COX-1 sparing and COX-2 inhibition, as inferred from SAR trends within the chemotype .

Anti-inflammatory Analgesic Ulcerogenic Risk Thiazolo[3,2-b][1,2,4]triazole

Best Research and Industrial Application Scenarios for 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS 894022-92-5)


Phenotypic Antiviral Hit Expansion and Profiling

Because CAS 894022-92-5 has been registered as a hit in two independent antiviral high-throughput screens—one targeting HCMV nuclear egress and one targeting KSHV latent infection —it is suited as a starting point for hit-to-lead campaigns in herpesvirus antiviral discovery. The compound’s dual annotation within the same screening center provides a preliminary selectivity fingerprint that can guide early-stage medicinal chemistry efforts.

Host-Pathogen Interaction Probe Development

The compound was flagged in a screen for inhibitors of the GIV GBA-motif interaction with Gαi, a host-signaling pathway implicated in cancer and fibrosis . This makes it a candidate for developing chemical probes to dissect GIV-dependent signaling, provided follow-up dose–response and counter-screening data are generated.

Antibacterial Target Validation in Staphylococcus aureus

The hit annotation in the LtaS inhibition screen positions CAS 894022-92-5 as a potential tool compound for studying lipoteichoic acid synthesis in Gram-positive bacteria. Researchers focused on anti-virulence strategies can use it in comparator panels with known LtaS inhibitors to validate target engagement, pending in-house MIC determination.

SAR-by-Catalog for Para-Substituted Benzamide Analogs

The 4-methyl substitution on the benzamide ring of CAS 894022-92-5 represents a defined point of structural divergence from 4-bromo, 4-fluoro, and 4-CF3 analogs available in commercial collections [1]. Medicinal chemistry groups running SAR-by-catalog programs can procure this specific compound to evaluate the electron-donating 4-methyl group contribution to cellular potency and selectivity, using the halogenated analogs as comparators.

Quote Request

Request a Quote for 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.